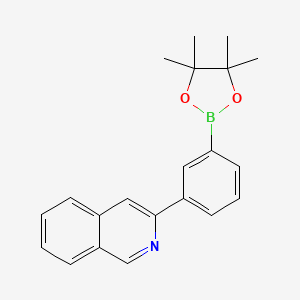
(R)-2-(1-Aminopropyl)-5-methylphenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
®-2-(1-Aminopropyl)-5-methylphenol is a chiral compound with significant interest in various fields of chemistry and pharmacology. This compound is characterized by the presence of an amino group attached to a propyl chain, which is further connected to a methylphenol ring. The stereochemistry of the compound is denoted by the ®-configuration, indicating the specific spatial arrangement of its atoms.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(1-Aminopropyl)-5-methylphenol typically involves the following steps:
Starting Material: The synthesis begins with the selection of a suitable precursor, such as 5-methylphenol.
Alkylation: The precursor undergoes alkylation using a propylating agent under basic conditions to introduce the propyl group.
Amination: The resulting intermediate is then subjected to amination using an appropriate amine source, such as ammonia or an amine derivative, under catalytic conditions to introduce the amino group.
Chiral Resolution: The final step involves chiral resolution to obtain the ®-enantiomer of the compound. This can be achieved using chiral catalysts or resolving agents.
Industrial Production Methods
Industrial production of ®-2-(1-Aminopropyl)-5-methylphenol follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
化学反应分析
Types of Reactions
®-2-(1-Aminopropyl)-5-methylphenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride to obtain reduced forms of the compound.
Substitution: The amino group in the compound can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Nucleophiles like halides, under basic or acidic conditions.
Major Products Formed
Oxidation: Quinones, hydroxylated derivatives.
Reduction: Reduced amines, alcohols.
Substitution: Substituted phenols, amines.
科学研究应用
®-2-(1-Aminopropyl)-5-methylphenol has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its pharmacological properties, such as potential therapeutic effects in neurological disorders.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
作用机制
The mechanism of action of ®-2-(1-Aminopropyl)-5-methylphenol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s amino group can form hydrogen bonds and electrostatic interactions with target proteins, influencing their activity. The methylphenol ring can also participate in hydrophobic interactions, further stabilizing the compound-protein complex. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
相似化合物的比较
Similar Compounds
(S)-2-(1-Aminopropyl)-5-methylphenol: The enantiomer of the compound with different stereochemistry.
2-(1-Aminopropyl)-5-methylphenol: The racemic mixture containing both ®- and (S)-enantiomers.
2-(1-Aminopropyl)-4-methylphenol: A positional isomer with the methyl group at a different position on the phenol ring.
Uniqueness
®-2-(1-Aminopropyl)-5-methylphenol is unique due to its specific ®-configuration, which can result in different biological activities and interactions compared to its (S)-enantiomer or racemic mixture. The position of the methyl group on the phenol ring also influences its chemical reactivity and pharmacological properties.
属性
分子式 |
C10H15NO |
|---|---|
分子量 |
165.23 g/mol |
IUPAC 名称 |
2-[(1R)-1-aminopropyl]-5-methylphenol |
InChI |
InChI=1S/C10H15NO/c1-3-9(11)8-5-4-7(2)6-10(8)12/h4-6,9,12H,3,11H2,1-2H3/t9-/m1/s1 |
InChI 键 |
YSOLLTHGWXGJGD-SECBINFHSA-N |
手性 SMILES |
CC[C@H](C1=C(C=C(C=C1)C)O)N |
规范 SMILES |
CCC(C1=C(C=C(C=C1)C)O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



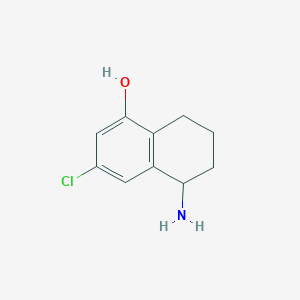
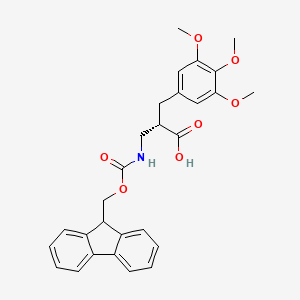
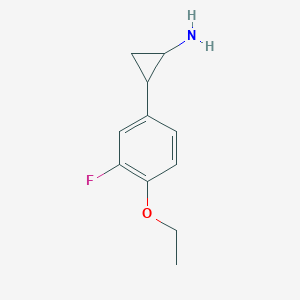
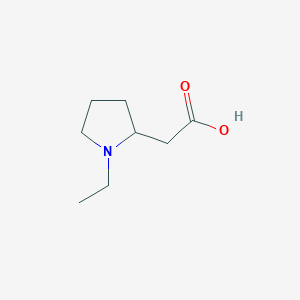
![7-Chloro-1-methyl-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine](/img/structure/B12977127.png)
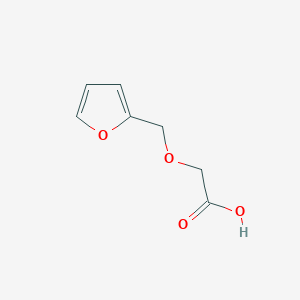


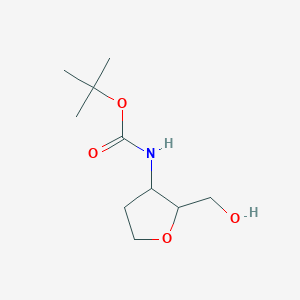
![3-(4-Chlorobenzyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B12977155.png)


